7-Methoxyquinoline-3-sulfonyl chloride
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Overview
Description
7-Methoxyquinoline-3-sulfonyl chloride is a chemical compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a methoxy group at the 7th position and a sulfonyl chloride group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto the quinoline ring. One common method is the reaction of 7-methoxyquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3rd position. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinoline-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, or thiols can be used in the presence of a base (e.g., triethylamine) to facilitate the substitution of the sulfonyl chloride group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the quinoline ring.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
7-Methoxyquinoline-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-3-sulfonyl chloride and its derivatives involves the interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-Hydroxyquinoline-5-sulfonyl Chloride: Another quinoline derivative with similar sulfonyl chloride functionality.
4-Chloro-7-Methoxyquinoline: A related compound with a chloro group instead of a sulfonyl chloride group.
Uniqueness: 7-Methoxyquinoline-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H8ClNO3S |
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Molecular Weight |
257.69 g/mol |
IUPAC Name |
7-methoxyquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8-3-2-7-4-9(16(11,13)14)6-12-10(7)5-8/h2-6H,1H3 |
InChI Key |
HVJKKQPFLYSGRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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